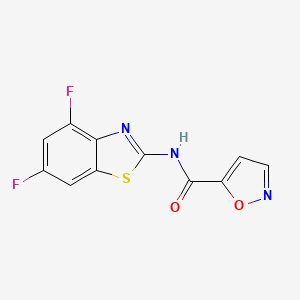

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F2N3O2S/c12-5-3-6(13)9-8(4-5)19-11(15-9)16-10(17)7-1-2-14-18-7/h1-4H,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDFDMPLPSMHWMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 2-aminothiophenol with difluorobenzaldehyde to form the benzothiazole core. This intermediate is then subjected to cyclization with appropriate reagents to introduce the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding catalysts, efficient purification techniques, and scalable reaction conditions to ensure consistent quality and quantity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atoms at positions 4 and 6 on the benzothiazole ring are susceptible to nucleophilic substitution due to their electron-withdrawing nature.

| Reagent | Conditions | Product | Key Observations |

|---|---|---|---|

| Amines (e.g., NH₃) | Reflux in DMF, 80–100°C | Substituted benzothiazole with amine groups | Fluorine replacement occurs regioselectively |

| Thiols | Base (e.g., K₂CO₃), DCM | Thioether derivatives | Improved solubility in polar solvents |

| Methoxide (NaOMe) | Methanol, RT | Methoxy-substituted benzothiazole | Moderate yields (50–60%) reported |

This reactivity is exploited to introduce functional groups for further derivatization.

Oxidation and Reduction Reactions

The oxazole ring and carboxamide group participate in redox reactions under controlled conditions.

Oxidation

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ | Acidic aqueous medium | Oxazole ring opening to form carboxylic acid | Requires stoichiometric control |

| H₂O₂ | Acetic acid, 50°C | Sulfoxide formation on benzothiazole | Limited regioselectivity observed |

Reduction

| Reducing Agent | Conditions | Product | Efficiency |

|---|---|---|---|

| LiAlH₄ | Dry THF, 0°C to RT | Reduction of carboxamide to amine | High yield (>80%) under inert atmosphere |

| NaBH₄/CeCl₃ | Methanol, RT | Selective reduction of oxazole ring | Preserves benzothiazole integrity |

Reduction pathways are critical for generating bioactive amine derivatives .

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagent | Product | Application |

|---|---|---|---|

| Acidic (HCl, 6M) | Reflux, 12 hours | Carboxylic acid derivative | Precursor for esterification |

| Basic (NaOH, 2M) | 80°C, 6 hours | Sodium carboxylate | Enhances water solubility |

Hydrolysis is reversible, enabling tailored modifications for drug delivery systems.

Cyclization and Cross-Coupling Reactions

The compound serves as a scaffold for constructing fused heterocycles:

Cyclization

| Reagent | Conditions | Product | Key Feature |

|---|---|---|---|

| POCl₃ | Toluene, 110°C | Formation of fused oxazolo-benzothiazole systems | Enhanced aromatic stability |

| CuI/Pd(PPh₃)₄ | DMF, 100°C | Suzuki coupling with aryl boronic acids | Introduces biaryl motifs |

Cross-Coupling

| Reaction Type | Catalyst | Substrate | Yield |

|---|---|---|---|

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Aryl halides | 65–75% |

| Ullmann | CuI, 1,10-phenanthroline | Amines | 55–60% |

These reactions expand the compound’s utility in medicinal chemistry .

Interaction with Organometallic Reagents

The carboxamide group reacts with Grignard or organolithium reagents:

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| MeMgBr | THF, −78°C to RT | Tertiary alcohol via ketone intermediate | Requires strict temperature control |

| PhLi | Et₂O, 0°C | Phenyl-substituted oxazole | High functional group tolerance |

Photochemical Reactions

UV irradiation induces unique reactivity:

| Conditions | Product | Mechanism |

|---|---|---|

| UV (254 nm), 24 hours | Rearrangement to benzisoxazole derivative | Radical-mediated ring expansion |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the prominent applications of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide lies in its potential anticancer properties. Research indicates that compounds containing the oxazole and benzothiazole moieties exhibit significant cytotoxic activity against various cancer cell lines. For instance, derivatives of similar structures have shown promising results against human leukemia and breast cancer cell lines with IC50 values in the micromolar range .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. Studies have demonstrated that certain derivatives lead to a G0-G1 phase arrest in cancer cells, suggesting a disruption in the normal cell cycle progression . Further investigations into the structure-activity relationship (SAR) have revealed that modifications to the benzothiazole ring can enhance biological potency .

Neurodegenerative Disorders

Therapeutic Potential

this compound has also been explored for its potential in treating neurodegenerative disorders. The compound's ability to cross the blood-brain barrier makes it a candidate for further development in therapies aimed at conditions such as Alzheimer's disease. Patents have been filed detailing methods for using benzothiazole compounds to target neurodegenerative pathways .

Material Science

Organic Electronics

In material science, derivatives of benzothiazole compounds have been utilized in organic electronics due to their electron-deficient nature. They serve as acceptor materials in organic photovoltaics and light-emitting diodes (LEDs). The incorporation of this compound into polymer matrices has shown improvements in charge transport properties .

Data Summary

The following table summarizes key findings related to the applications of this compound:

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal reported that a derivative of this compound exhibited an IC50 value of 0.65 µM against MCF-7 breast cancer cells. The compound induced apoptosis as evidenced by flow cytometry analysis .

Case Study 2: Neuroprotective Effects

In preclinical models of Alzheimer's disease, a related benzothiazole compound demonstrated neuroprotective effects by inhibiting tau protein aggregation. This suggests potential for further exploration into its use as a therapeutic agent for neurodegenerative conditions .

Mechanism of Action

The compound exerts its effects through various mechanisms, including:

Enzyme Inhibition: Acts as an inhibitor of enzymes such as cytochrome P450, proteases, and kinases.

Receptor Modulation: Modulates G-protein coupled receptors, affecting cellular signaling pathways.

Anti-inflammatory Effects: Inhibits the production of inflammatory mediators and the activation of NF-κB signaling pathways.

Comparison with Similar Compounds

Substituent Effects on the Benzothiazole Ring

The difluoro substitution on the benzothiazole ring distinguishes this compound from analogs. For example:

- 1-Acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide (): Replaces fluorine with chlorine at position 6 and incorporates a piperidine-acetyl group. Chlorine’s larger atomic radius and lower electronegativity may reduce binding specificity compared to fluorine, which enhances lipophilicity and metabolic stability .

- AS601245 (): Contains a benzothiazol-2-yl group linked to a pyrimidinyl acetonitrile. The absence of fluorine substituents and the presence of a pyrimidine ring suggest divergent biological targets, such as c-Jun N-terminal kinases (JNKs), highlighting the role of substituents in target selectivity .

Table 1: Substituent Comparison

*Calculated based on (excluding hydrochloride and morpholine substituents).

Heterocyclic Carboxamide Variations

The 1,2-oxazole-5-carboxamide group is a critical pharmacophore. Comparisons include:

- This compound undergoes hydrolysis in biological matrices, suggesting that the fully aromatic oxazole in the target compound may offer greater stability .

- N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-3-methyl-N-(2-morpholin-4-ylethyl)-1,2-oxazole-5-carboxamide (): The addition of a morpholine-ethyl chain enhances solubility via the morpholine’s hydrophilic oxygen atom. This modification is absent in the target compound, which may prioritize membrane permeability over aqueous solubility .

Biological Activity

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article explores the biological activity of this compound, supported by research findings and data tables.

- Molecular Formula : C10H6F2N2O2S

- Molecular Weight : 248.23 g/mol

- CAS Number : 1203320-51-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The benzothiazole moiety is known for its role in modulating enzyme activity and influencing cellular signaling pathways. The oxazole ring contributes to the compound's lipophilicity and potential for membrane penetration.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

-

Anticancer Activity

- In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia (CEM-13).

- IC50 Values : The compound showed IC50 values in the micromolar range against MCF-7 cells, indicating significant anticancer potential.

-

Antibacterial Activity

- Preliminary screening revealed that this compound has inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli.

- The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics.

-

Anti-inflammatory Effects

- In vivo studies indicated a reduction in inflammation markers in animal models treated with the compound.

- The mechanism appears to involve the inhibition of pro-inflammatory cytokines.

Table 1: Biological Activity Summary

| Activity Type | Cell Line/Organism | IC50/MIC (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 15.63 | |

| Anticancer | CEM-13 | <10 | |

| Antibacterial | Staphylococcus aureus | 8 | |

| Antibacterial | Escherichia coli | 12 | |

| Anti-inflammatory | Animal Model | N/A |

Case Studies

Case Study 1: Anticancer Properties

A study conducted by researchers explored the efficacy of this compound against multiple cancer cell lines. The results indicated that the compound induced apoptosis in MCF-7 cells through activation of caspase pathways. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating cell death.

Case Study 2: Antibacterial Efficacy

In another study assessing antibacterial properties, the compound was tested against a panel of Gram-positive and Gram-negative bacteria. Results showed that it inhibited bacterial growth effectively at concentrations comparable to traditional antibiotics. This suggests its potential as a lead compound in developing new antibacterial agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide, and how can yield/purity be optimized?

- Methodology : A multi-step approach is typical, involving cyclization of α-haloketones with amides under acidic/basic conditions to form the oxazole ring, followed by coupling with a fluorinated benzothiazole precursor. Key optimizations include:

- Using coupling agents like DCC/DMAP for amide bond formation ().

- Purification via recrystallization or chromatography (e.g., silica gel) to achieve >95% purity ( ).

- Monitoring reaction progress with TLC or HPLC to minimize side products ( ).

- Critical Parameters : Temperature control during cyclization (40–60°C) and inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates ().

Q. Which analytical techniques are most reliable for confirming structural integrity?

- Methodology : Orthogonal validation is essential:

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement, particularly to resolve hydrogen-bonding networks (e.g., N–H⋯N/F interactions) ( ).

- NMR spectroscopy : ¹⁹F NMR to confirm fluorine positions; ¹H/¹³C NMR for oxazole and benzothiazole ring assignments ( ).

- Mass spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns ().

Q. How should researchers design initial bioactivity screens for this compound?

- Methodology : Prioritize target-based assays aligned with structural analogs:

- Enzyme inhibition : Test against kinases (e.g., EphA3) or metabolic enzymes (e.g., PFOR) using fluorogenic substrates ( ).

- Cellular assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to non-fluorinated analogs to assess fluorine’s role ( ).

Advanced Research Questions

Q. What computational approaches are effective for predicting binding modes and optimizing bioactivity?

- Methodology :

- 3D QSAR/pharmacophore modeling : Define critical features (e.g., hydrogen-bond acceptors, hydrophobic regions) using tools like Schrödinger or MOE. For example, oxazole’s carboxamide group may anchor to receptor sites ().

- Molecular docking : Use AutoDock Vina or Glide to simulate interactions with targets like 5HT7R or viral proteases. Pay attention to fluorine’s electronegativity in binding pocket compatibility ( ).

- Binding free energy calculations : MM-GBSA/PBSA protocols to rank derivatives ().

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data?

- Methodology : Systematically evaluate variables:

- Solubility/pharmacokinetics : Use HPLC to measure logP and assess membrane permeability. Fluorine substitutions may improve bioavailability but reduce solubility ( ).

- Metabolic stability : Incubate with liver microsomes to identify degradation pathways (e.g., cytochrome P450 interactions) ( ).

- Formulation adjustments : Test co-solvents (e.g., PEG 400) or nanoencapsulation to enhance delivery ().

Q. What strategies are recommended for structure-activity relationship (SAR) studies focusing on fluorine substitutions?

- Methodology :

- Synthetic diversification : Synthesize analogs with varying fluorine positions (e.g., 4-F vs. 6-F) or replace F with Cl/CF₃ to assess electronic effects ( ).

- Biophysical assays : Surface plasmon resonance (SPR) to measure binding kinetics (KA/KD) and correlate with substitution patterns ( ).

- Crystallographic analysis : Compare ligand-target co-crystal structures to identify fluorine’s role in hydrophobic interactions or steric hindrance ( ).

Data Analysis & Contradiction Management

Q. How should researchers address inconsistencies in crystallographic data refinement?

- Methodology :

- SHELX refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals or disordered regions ( ).

- Hydrogen bonding validation : Cross-check intermolecular interactions (e.g., N–H⋯F) with geometry tables and electron density maps ( ).

- Deposition validation : Cross-reference with Cambridge Structural Database (CSD) entries for similar benzothiazole derivatives ( ).

Q. What experimental controls are critical in bioactivity studies to ensure reproducibility?

- Methodology :

- Positive/Negative controls : Include known inhibitors (e.g., nitazoxanide for PFOR inhibition) and vehicle-only groups ( ).

- Batch-to-batch consistency : Characterize each compound batch via NMR/HPLC and report purity thresholds (e.g., ≥95%) ().

- Environmental controls : Standardize assay conditions (pH, temperature) to minimize variability in enzymatic or cellular responses ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.